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molecular formula C19H17NO2 B188532 2,6-Bis(benzyloxy)pyridine CAS No. 16727-46-1

2,6-Bis(benzyloxy)pyridine

Cat. No. B188532
M. Wt: 291.3 g/mol
InChI Key: IREZYNKPQCIUME-UHFFFAOYSA-N
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Patent
US05374604

Procedure details

Benzyl alcohol (5.1 g; 0.05 mols) was reacted with 2,6-dichloropyridine (3.5 g; 0.024 mols) utilizing sodium hydride (1.2 g) and, as solvent, dimethylformamide by the procedure of Example 1 above. Usual work up, chromatography and recrystallisation gave 2,6-dibenzyloxypyridine as a colorless solid (5.5 g; 81%). Melting point: 74° C.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[C:10]1[CH:15]=[CH:14][CH:13]=[C:12](Cl)[N:11]=1.[H-].[Na+]>CN(C)C=O>[CH2:1]([O:8][C:10]1[CH:15]=[CH:14][CH:13]=[C:12]([O:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[N:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)Cl
Name
Quantity
1.2 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Usual work up, chromatography and recrystallisation

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC(=CC=C1)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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